molecular formula C11H13BrN2O B2527900 1-[1-(3-Bromopyridin-2-yl)pyrrolidin-3-yl]ethan-1-one CAS No. 2097913-54-5

1-[1-(3-Bromopyridin-2-yl)pyrrolidin-3-yl]ethan-1-one

Cat. No.: B2527900
CAS No.: 2097913-54-5
M. Wt: 269.142
InChI Key: WKXFBRGHZTUTOD-UHFFFAOYSA-N
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Description

1-[1-(3-Bromopyridin-2-yl)pyrrolidin-3-yl]ethan-1-one is an organic compound that features a pyrrolidine ring substituted with a bromopyridine moiety

Scientific Research Applications

1-[1-(3-Bromopyridin-2-yl)pyrrolidin-3-yl]ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of biological pathways and interactions due to its structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Future Directions

The future directions for research on “1-[1-(3-Bromopyridin-2-yl)pyrrolidin-3-yl]ethan-1-one” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, mechanisms of action, and potential applications in the treatment of human diseases .

Preparation Methods

The synthesis of 1-[1-(3-Bromopyridin-2-yl)pyrrolidin-3-yl]ethan-1-one typically involves the reaction of 3-bromopyridine with pyrrolidine under specific conditions. One common method includes the use of hydrogen bromide to generate the brominated intermediate, which is then reacted with iron acetate to yield the final product . Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields.

Chemical Reactions Analysis

1-[1-(3-Bromopyridin-2-yl)pyrrolidin-3-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-[1-(3-Bromopyridin-2-yl)pyrrolidin-3-yl]ethan-1-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[1-(3-bromopyridin-2-yl)pyrrolidin-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O/c1-8(15)9-4-6-14(7-9)11-10(12)3-2-5-13-11/h2-3,5,9H,4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKXFBRGHZTUTOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCN(C1)C2=C(C=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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